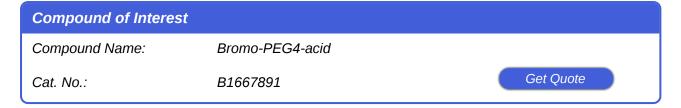


# An In-Depth Technical Guide to Bromo-PEG4-acid: Structure, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromo-PEG4-acid**, a heterobifunctional chemical linker crucial in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, plausible synthetic routes with experimental protocols, and its application in targeted protein degradation.

## Core Concepts: Structure and Properties of Bromo-PEG4-acid

**Bromo-PEG4-acid** is a polyethylene glycol (PEG)-based linker characterized by a terminal bromide group and a carboxylic acid functionality, separated by a tetraethylene glycol spacer. This unique structure imparts desirable properties for its role as a chemical crosslinker.

#### Chemical Structure:

The structure of **Bromo-PEG4-acid** consists of a four-unit polyethylene glycol chain, with one terminus capped by a bromoethyl group and the other by a propanoic acid.

- IUPAC Name: 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid[1]
- Molecular Formula: C11H21BrO6[1][2][3][4]



CAS Number: 1393330-38-5

The bromide serves as a reactive handle for nucleophilic substitution, readily reacting with thiols, amines, and other nucleophiles. The carboxylic acid allows for facile conjugation to amine-containing molecules through amide bond formation, typically facilitated by carbodiimide chemistry. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, a critical attribute for biological applications.

### **Physicochemical and Quantitative Data**

A summary of the key quantitative data for **Bromo-PEG4-acid** is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value	References
Molecular Weight	329.18 g/mol	
Appearance	Colorless to light yellow liquid	-
Purity	Typically ≥95%	-
Solubility	Soluble in water, DMSO, DMF, and DCM	-
Storage	Recommended at -20°C	-

# Synthesis of Bromo-PEG4-acid: Experimental Protocols

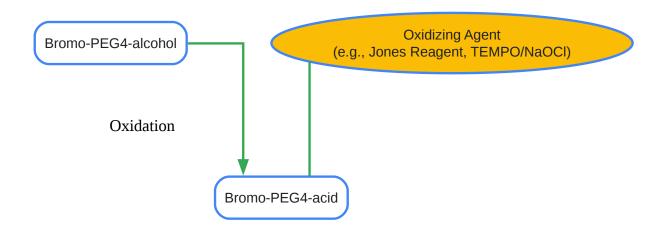
While specific, detailed synthesis protocols for **Bromo-PEG4-acid** are not readily available in peer-reviewed literature, plausible synthetic routes can be devised based on established organic chemistry principles and the synthesis of related PEG linkers. Two primary retrosynthetic pathways are proposed, starting from commercially available precursors: Bromo-PEG4-alcohol or Bromo-PEG4-t-butyl ester.

### Synthesis from Bromo-PEG4-alcohol via Oxidation



This pathway involves the oxidation of the terminal alcohol of Bromo-PEG4-alcohol to a carboxylic acid.

#### Reaction Scheme:



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Caption: Synthesis of **Bromo-PEG4-acid** from Bromo-PEG4-alcohol.

#### **Detailed Experimental Protocol:**

- Dissolution: Dissolve Bromo-PEG4-alcohol (1 equivalent) in a suitable solvent such as acetone or dichloromethane (DCM).
- Oxidation: Cool the solution in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring. Alternatively, a milder oxidizing system such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (NaOCl) can be used to avoid potential side reactions.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Quenching: Quench the reaction by adding isopropanol to consume any excess oxidant.
- Extraction: Add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

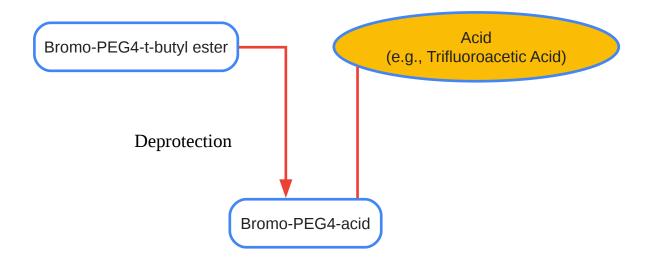


- Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure Bromo-PEG4-acid.

# Synthesis from Bromo-PEG4-t-butyl ester via Deprotection

This route involves the acidic cleavage of the tert-butyl ester protecting group from Bromo-PEG4-t-butyl ester.

#### Reaction Scheme:



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Caption: Synthesis of **Bromo-PEG4-acid** from its t-butyl ester.

#### **Detailed Experimental Protocol:**

- Dissolution: Dissolve Bromo-PEG4-t-butyl ester (1 equivalent) in a suitable solvent, typically dichloromethane (DCM).
- Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (a common ratio is 1:1 v/v DCM:TFA).



- Reaction: Stir the reaction mixture at room temperature.
- Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
- Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
- Purification: The resulting crude Bromo-PEG4-acid can be purified by an appropriate method, such as precipitation or chromatography, if necessary.

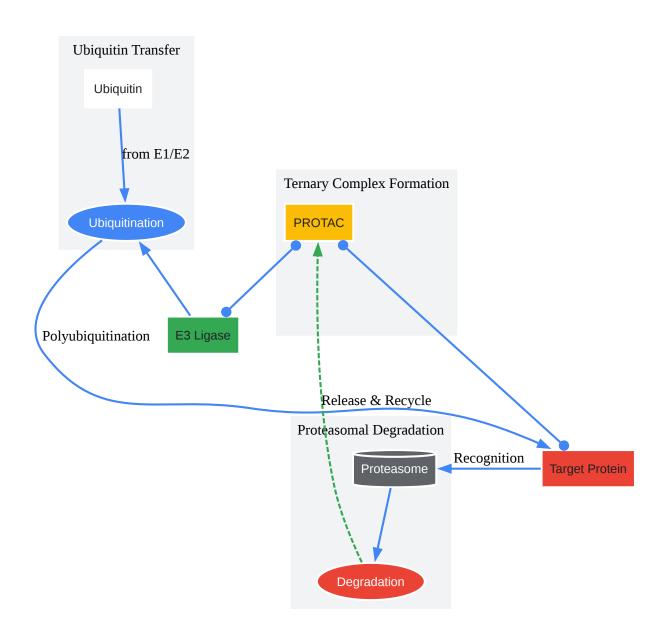
## Application in Targeted Protein Degradation: PROTACs

**Bromo-PEG4-acid** is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 linker in **Bromo-PEG4-acid** provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

### **PROTAC-Mediated Protein Degradation Pathway**

The following diagram illustrates the catalytic cycle of a PROTAC in inducing targeted protein degradation.





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Caption: PROTAC-mediated protein degradation pathway.

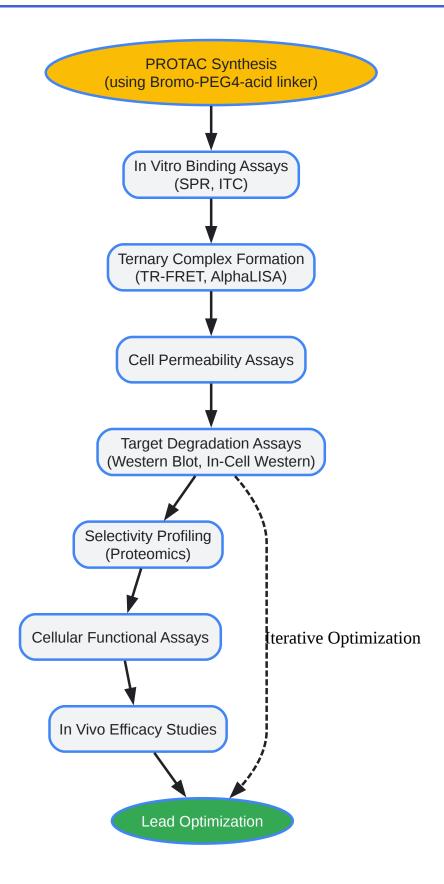




## **Experimental Workflow for PROTAC Evaluation**

The development and evaluation of a novel PROTAC involve a systematic experimental workflow, as depicted below.





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Caption: Experimental workflow for PROTAC evaluation.



This guide provides a foundational understanding of **Bromo-PEG4-acid**, from its fundamental chemical properties to its synthesis and critical role in the cutting-edge field of targeted protein degradation. The provided protocols and workflows are intended to serve as a valuable resource for researchers and professionals in the life sciences.

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